The compound ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine, with the molecular formula , is an organic molecule notable for its unique structural features, including a difluorophenyl group and a piperazine moiety. This compound is primarily utilized in scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex organic compounds. It falls under the category of amines, specifically secondary amines, and is classified based on its functional groups and structural characteristics.
The synthesis of ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine typically involves several key steps:
The reactions are generally carried out under mild conditions, often at room temperature, to minimize side reactions. In industrial settings, continuous flow reactors may be employed to enhance product consistency and yield. Automated systems facilitate precise control over reaction parameters, including temperature and reactant concentrations, which are crucial for optimizing the synthesis process.
The compound has a molecular weight of approximately 270.30 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both electron-withdrawing (fluorine atoms) and electron-donating (amine group) functionalities.
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine can undergo various chemical reactions:
The oxidation reactions typically occur in acidic media, while reduction processes are often conducted in solvents like methanol or ethanol. Substitution reactions may take place in aqueous or alcoholic solutions with suitable nucleophiles.
The mechanism of action for ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. This modulation can influence pathways related to neurotransmission and enzyme inhibition, making it relevant in pharmacological studies .
Relevant data regarding these properties can be critical for applications in scientific research and development .
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine has several scientific uses:
The compound ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS: 2173137-01-2, MW: 304.34 g/mol) represents a strategic advancement in piperazine-based drug design [1] [3]. Its core structure merges two pharmacologically privileged motifs: a piperazine ring and a 3-aminomethyl pyridine unit, linked through a nitrogen-carbon bond. This molecular architecture evolved from early piperazine derivatives like those disclosed in patent EP0118138A1, which featured phenylpiperazinyl phenoxymethyl dioxolane-imidazole hybrids for antimicrobial applications [9]. The critical innovation in our subject compound lies in the replacement of classical aryl ether linkages with a direct pyridyl-piperazine connection, enhancing conformational rigidity and electronic delocalization.
The aminomethyl pyridine moiety serves as a versatile bioisostere for neurotransmitter precursors, enabling enhanced blood-brain barrier permeability compared to earlier non-fluorinated analogs such as ((2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine (CAS: 2173099-02-8) [8]. Synthetic routes typically involve nucleophilic displacement where 2-chloro-3-(aminomethyl)pyridine reacts with 1-(3,4-difluorophenyl)piperazine under reflux conditions in anhydrous acetone with KI catalysis—a method adapted from analogous piperazine alkylations [3] [9].
Table 1: Structural Evolution of Key Piperazine-Based Bioactive Compounds
Compound | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine | 2173099-02-8 | 282.38 g/mol | Non-fluorinated; ortho-methylphenyl |
4-{[(Pyridin-3-yl-methyl)aminocarbonyl]amino}benzenesulfone | Patent WO2012031196 | Variable | Urea linker; sulfone pharmacophore |
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine | 2173137-01-2 | 304.34 g/mol | 3,4-Difluorophenyl; aminomethyl pyridine |
The 3,4-difluorophenyl group in this compound exemplifies precision bioisosterism in modern medicinal chemistry. Fluorination at both meta and para positions induces profound electronic effects:
This design principle is validated across therapeutic classes. For instance, 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazides exhibit antiviral potency directly attributable to fluorine-induced electronic modulation [10]. Similarly, in our subject compound, the difluorophenyl group creates a dipole moment alignment that strengthens interactions with target proteins' hydrophobic pockets, as evidenced by molecular docking studies of analogous structures [3].
Table 2: Impact of Fluorination on Bioactivity Parameters
Fluorination Pattern | Example Compound | Bioactivity Enhancement | Mechanistic Basis |
---|---|---|---|
Non-fluorinated | 1-(2-Methylphenyl)piperazine | Baseline binding affinity | Minimal electronic perturbation |
Mono-fluoro (para) | 4-Fluorophenylpiperazine | 1.8× serotonin receptor affinity | Moderate σ-withdrawal |
3,4-Difluoro | Subject Compound | >3× CNS penetration vs non-fluorinated analogs | Synergistic σ-withdrawal; enhanced desolvation |
Trifluoromethyl | CF₃-phenylpiperazine derivatives | 5× metabolic stability | Steric blocking of hydroxylation sites |
This compound’s hybrid architecture positions it as a multimodal therapeutic candidate. The piperazine-aminopyridine core shows high structural congruence with established neurotransmitter transporter ligands:
Beyond neurological targets, the electron-deficient difluorophenyl group enhances potential antimicrobial activity. Fluorinated indole derivatives demonstrate broad-spectrum antiviral effects against Coxsackie B4 virus (IC₅₀: 0.4–2.1 μg/mL) and hepatitis C via halogen-bonding with viral protease catalytic residues [10]. While direct antiviral data for our subject compound requires further investigation, its structural analogs show inhibitory activity against Mycobacterium tuberculosis through disruption of cell wall synthesis enzymes [10].
Table 3: Hypothesized Therapeutic Applications Based on Structural Analogues
Therapeutic Area | Target/Site | Structural Rationale | Proof-of-Concept Evidence |
---|---|---|---|
Neurological Disorders | 5-HT/DA receptors | Aminomethyl pyridine as neurotransmitter mimic | >80% structural overlap with registered antipsychotics [8] |
Epilepsy | Voltage-gated sodium channels | Fluorophenylpiperazine moiety enhances channel blockade | Analogous compounds show MES-ED₅₀ = 18 mg/kg [5] |
Infectious Diseases | Viral polymerases/proteases | Halogen-bonding capability of difluorophenyl | Fluoro-indoles inhibit HCV NS5B polymerase [10] |
Bacterial infections | Cell wall synthesis enzymes | Electrophilic fluorine disrupts enzymatic catalysis | Fluorinated piperazines show anti-TB MIC = 0.5 μg/mL |
Concluding Remarks
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine exemplifies rational drug design through its integration of fluorinated aromatic systems with conformationally constrained heterocycles. Its structural evolution from classical piperazine scaffolds demonstrates how targeted fluorination and bioisosteric replacement can optimize pharmacokinetic and pharmacodynamic profiles. Ongoing investigations focus on synthesizing derivatives to explore structure-activity relationships for neurological and antimicrobial applications, positioning this compound as a versatile scaffold for multifunctional therapeutics.